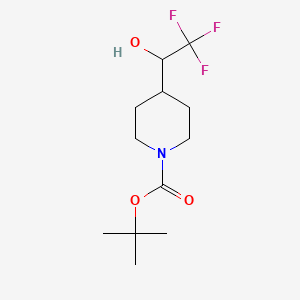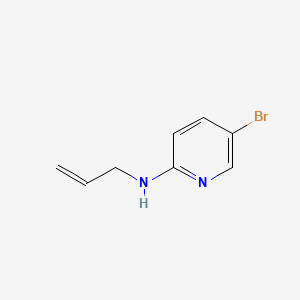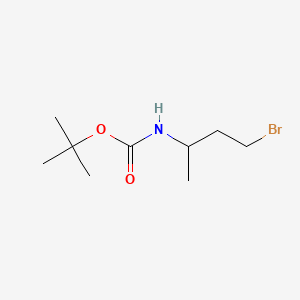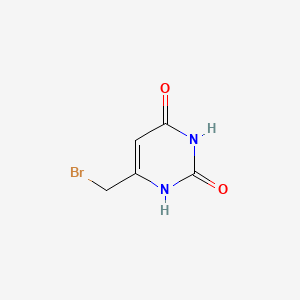
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is 1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The boiling point information is not available .Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activities
Pyrimidine derivatives, including 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, have been extensively studied for their pharmacological effects. Among these, anti-inflammatory properties are significant due to their inhibitory effects on various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The synthesis methods for pyrimidines are varied and innovative, contributing to a broad exploration of their anti-inflammatory potential. Detailed structure-activity relationships (SARs) have been discussed, offering insights for the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Pharmacological Activities
Pyrimidine derivatives exhibit a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for the development of new biologically active compounds. These substances possess antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The analysis of structure-activity relationships of pyrimidine structures in active drugs provides a pathway for the design of compounds with desired pharmacological activities, indicating the versatility and potential of pyrimidine derivatives in drug discovery (Chiriapkin, 2022).
Anti-Alzheimer's Agent
Investigations into pyrimidine derivatives as therapeutic agents against Alzheimer's disease highlight their significance in medicinal chemistry. The pyrimidine scaffold's synthesizing practicability and non-toxic nature make it a valuable entity for crafting anti-Alzheimer's agents. SAR studies emphasize the pharmacological advancements of pyrimidine moiety in this new era, signifying their potential in mitigating or rehabilitating neurological disorders (Das et al., 2021).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core is crucial for medicinal and pharmaceutical applications due to its synthetic versatility and bioavailability. Research on 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the application of hybrid catalysts in synthesizing these structures. This approach has led to the development of substituted pyrimidinone derivatives, showcasing the broad applicability and intensive investigation of pyranopyrimidines in recent years (Parmar et al., 2023).
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-(bromomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFCIPPOTNXGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


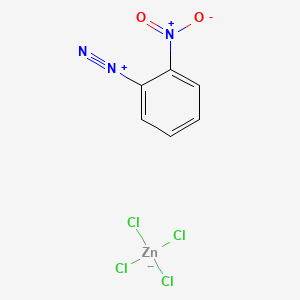
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
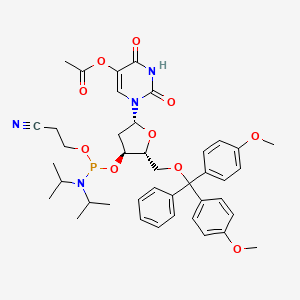
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
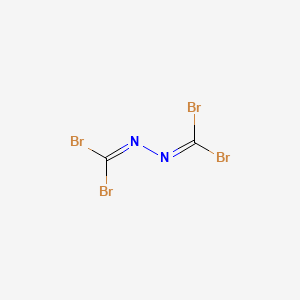
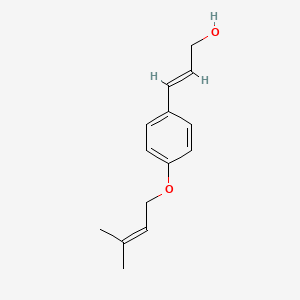
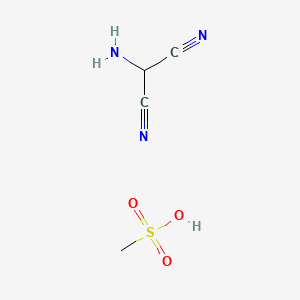
![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
